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Compound Name: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA

Cat. No.: B15552055

An In-depth Technical Guide to the Metabolism of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical component of lipid homeostasis, with profound implications fo

Part 1: The Cellular Imperative for Peroxisomal VLC-PUFA Metabolism
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, cannot be efficiently metabolized by mitochondria. The catabolism o

The precursor, tetracosahexaenoic acid (C24:6n-3), is formed through a two-carbon elongation of docosahexaenoic acid (DHA, C22:6n-3). This elong

Part 2: The Core Pathway - Dissecting the Peroxisomal β-Oxidation Cascade
The conversion of a C24:6n-3-CoA to shorter chain fatty acids involves a core four-step cycle, supplemented by auxiliary enzymes required to handle

The Enzymatic Steps:
Oxidation: The process is initiated by a peroxisome-specific Acyl-CoA Oxidase (ACOX1). This enzyme introduces a trans-2 double bond, producing

Hydration & Dehydrogenation: The next two steps are carried out by a single bifunctional enzyme. In humans, this is the D-bifunctional protein (DB

Hydration: The enoyl-CoA hydratase-2 domain of DBP hydrates the trans-2 double bond, forming 3-hydroxyacyl-CoA.

Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group to a ketone, yielding the specific inte

Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, such as sterol carrier protein x (SCPx) or ACAA1. This enzyme cleaves th

The presence of cis double bonds at positions 12, 15, 18, and 21 requires the action of auxiliary enzymes, such as Δ³,Δ²-enoyl-CoA isomerase and 2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15552055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Fig 1. Formation of the 3-Oxoacyl-CoA intermediate.

Part 3: Pathophysiology - When the Pathway Fails
Mutations in the genes encoding the core enzymes of this pathway lead to a group of severe, often fatal, inherited metabolic disorders known as pero

D-bifunctional protein (DBP) deficiency: Caused by mutations in the HSD17B4 gene, this is one of the most severe peroxisomal disorders.[1][2][3][4

Acyl-CoA Oxidase 1 (ACOX1) deficiency: Mutations in the ACOX1 gene lead to a similar, though typically less severe, phenotype.[5] The accumula

Peroxisomal Thiolase (ACAA1) deficiency: Also known as pseudo-Zellweger syndrome, this is caused by mutations in the ACAA1 gene and results

The accumulation of the 3-oxo intermediate and its precursors is a direct biochemical consequence of these enzymatic defects and serves as a diagn

Part 4: Methodologies for Interrogating the Pathway
A robust investigation of the 3-oxo-tetracosa-tetraenoyl-CoA pathway requires a multi-faceted experimental approach, combining enzymology, cell bio

Protocol 1: Assay for D-Bifunctional Protein (Dehydrogenase) Activity
This protocol measures the second oxidative step in the pathway, the conversion of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, by monitoring the reduc

Materials:

Spectrophotometer capable of reading at 340 nm

Reaction Buffer: 100 mM Tris-HCl, pH 8.5
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Substrate: 3-hydroxyacyl-CoA (e.g., 3-hydroxy-C16:0-CoA)

Cofactor: 1 mM NAD⁺

Enzyme Source: Purified recombinant DBP, or mitochondrial-free peroxisomal fraction from tissue homogenate.

Procedure:

Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer and NAD⁺.

Add the enzyme source to the cuvette and incubate for 2 minutes at 37°C to equilibrate.

Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

Immediately begin monitoring the increase in absorbance at 340 nm over 5 minutes. This corresponds to the production of NADH.

Calculate the rate of reaction using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹).

Self-Validation:

Negative Control: Run a parallel reaction without the substrate to ensure there is no background NAD⁺ reduction.

Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration.

Protocol 2: LC-MS/MS Workflow for VLCFA Metabolite Profiling
This workflow allows for the sensitive and specific quantification of the 3-oxoacyl-CoA intermediate and other related VLCFAs in biological samples.

Workflow Steps:

Sample Preparation:

For cultured cells or tissues, perform a lipid extraction using a modified Folch or Bligh-Dyer method.

Incorporate an internal standard (e.g., a deuterated version of the analyte) at the beginning of the extraction to control for sample loss and matrix

Derivatization (Optional but Recommended):

Acyl-CoAs can be analyzed directly, but sensitivity may be low. For improved chromatographic performance and ionization efficiency, they can be

Liquid Chromatography (LC):

Employ a reverse-phase C18 column.

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B). T

Tandem Mass Spectrometry (MS/MS):

Utilize electrospray ionization (ESI) in positive or negative mode.

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion 

Data Presentation:
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Analyte

C24:6-CoA

3-Oxo-C24:4-CoA

C22:5-CoA

Internal Standard

Note: Specific m/z values would need to be determined empirically based on the exact molecular formula and charge state.

digraph "LC-MS_Workflow" {

graph [rankdir=LR];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

Sample [label="Biological Sample\n(Cells/Tissue)"];

Extraction [label="Lipid Extraction\n(+ Internal Std)"];

LC [label="Reverse-Phase LC\n(Separation)"];

MS [label="Tandem MS\n(MRM Detection)"];

Data [label="Data Analysis\n(Quantification)"];

Sample -> Extraction;

Extraction -> LC;

LC -> MS;

MS -> Data;

}

Caption: Fig 2. Workflow for LC-MS/MS analysis of acyl-CoAs.

Part 5: Therapeutic Targeting and Future Directions

The severe pathology associated with defects inthis pathway underscores the need for therapeutic interventions

Gene Therapy: For monogenic disorders like DBP deficiency, replacing the faulty HSD17B4 gene is a promising,

Substrate Reduction Therapy: Strategies aimed at reducing the dietary intake of precursor fatty acids or inh

Chaperone Therapy: For certain missense mutations, small molecule chaperones could help stabilize the misfol

Downstream Pathway Modulation: Investigating ways to enhance the clearance of accumulated toxic metabolites 

Understanding the intricate details of the 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA metabolic pathwa
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ACOX1 - Peroxisomal acyl-coenzyme A oxidase 1. UniProt. --INVALID-LINK--2.  HSD17B4 gene: MedlinePlus Geneti

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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